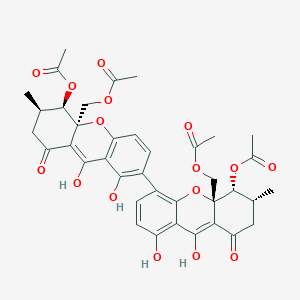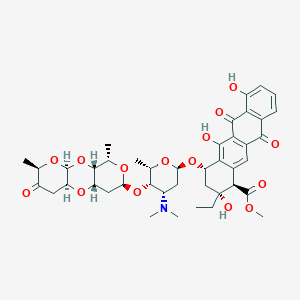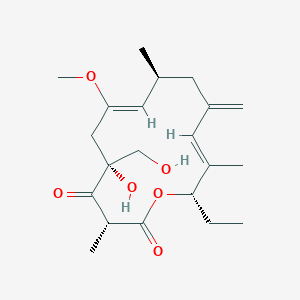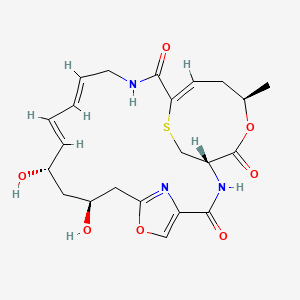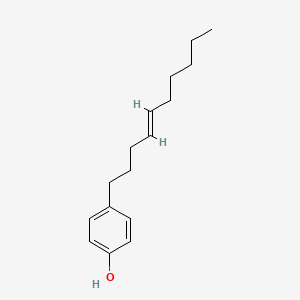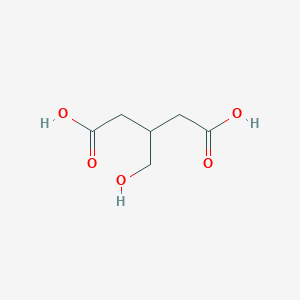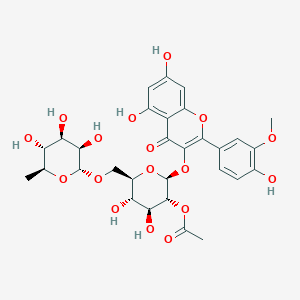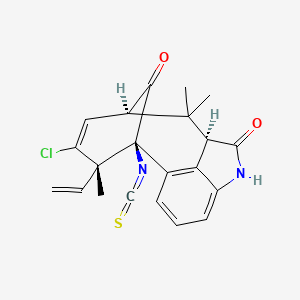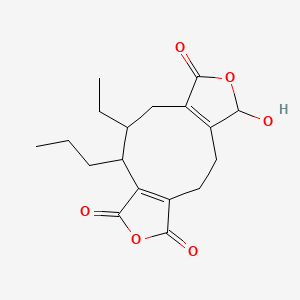
PoPo-3 cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PoPo-3(4+) is the tetracation of PoPo-1 dye. It has a role as a fluorochrome. It is a pyridinium ion, a benzoxazolium ion, a quaternary ammonium ion and a cyanine dye.
Applications De Recherche Scientifique
1. Extraction Agent for Separation of Actinide and Lanthanide Ions
- The ligand POPO has been found to act as an effective liquid-liquid extraction agent for the separation of actinide and lanthanide ions in acidic solutions. When combined with plutonium(IV), it forms coordination complexes, which have been studied for their structural properties (Matonic et al., 2002).
2. Anion Binding to Neutral Lipid Membranes
- Research on the binding of aqueous anions to lipid bilayer membranes composed of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) has been conducted using deuterium NMR spectroscopy. This study highlights the interactions of anions with lipid membranes, providing insights into membrane chemistry and biophysics (Rydall & Macdonald, 1992).
3. Investigation in Membrane Biology
- Studies on cationic proteins like cardiotoxin II (CTX II) and their interaction with mixtures of POPC and POPG (phosphatidylglycerol) have been explored. This research is significant in understanding how certain proteins can alter the macroscopic phase state of lipid bilayers, contributing to the field of membrane biology and pharmacology (Carbone & Macdonald, 1996).
4. Engineering Polarity in Layered Perovskites through Cation Exchange
- Cation-exchange reactions in Ruddlesden-Popper type structures have been used to modify their properties. This research is pivotal in materials science, particularly in developing materials with specific electronic and structural properties (Zhu et al., 2018).
5. Role in Membrane Disruption by Amphiphilic Polymers
- The effects of cationic group structure in amphiphilic polymers on membrane binding and disruption have been studied. This research is crucial for understanding the interaction of these polymers with biomembranes, which has implications in drug delivery and material science (Palermo et al., 2011).
Propriétés
Nom du produit |
PoPo-3 cation |
|---|---|
Formule moléculaire |
C45H58N6O2+4 |
Poids moléculaire |
715 g/mol |
Nom IUPAC |
3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C45H58N6O2/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3/q+4 |
Clé InChI |
SLTZZOSPGYEHBN-UHFFFAOYSA-N |
SMILES isomérique |
CN\1C2=CC=CC=C2O/C1=C/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C/C=C\5/N(C6=CC=CC=C6O5)C |
SMILES canonique |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6O5)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



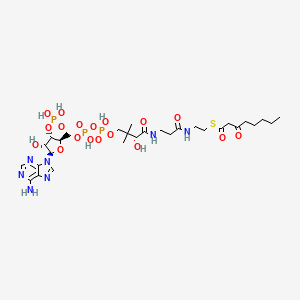
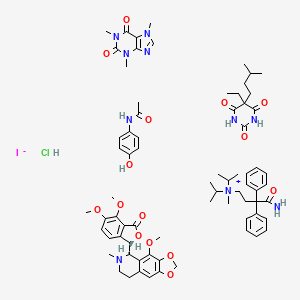
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',14-tetramethyl-3',9,13-trioxospiro[11,12-dithia-8,14-diazatetracyclo[8.2.2.01,8.03,7]tetradecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1247608.png)
